molecular formula C11H8O4S B8417551 5-Acetoxybenzo[b]thiophene-3-carboxylic acid

5-Acetoxybenzo[b]thiophene-3-carboxylic acid

Cat. No. B8417551
M. Wt: 236.25 g/mol
InChI Key: PKNZOCWPMMEQCH-UHFFFAOYSA-N
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Patent
US06320060B1

Procedure details

5-Hydroxybenzo[b]thiophene-3-carboxylic acid (11) (1,140 mg) prepared in above (1) was dissolved in acetic anhydride (2 ml), pyridine (4 ml). After 3 hours, water was added and the mixture was continuously stirred under ice-cooling for 1.5 hours. The deposited crystals were filtered, washed with water and dried to provide 1,349 mg of the title compound (12). Yield: 97.3% mp 239-240° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Yield
97.3%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:13]=[CH:12][C:5]2[S:6][CH:7]=[C:8]([C:9]([OH:11])=[O:10])[C:4]=2[CH:3]=1.SC1C=C[C:18]([OH:21])=[CH:17]C=1.N1C=CC=CC=1.O>C(OC(=O)C)(=O)C>[C:18]([O:1][C:2]1[CH:13]=[CH:12][C:5]2[S:6][CH:7]=[C:8]([C:9]([OH:11])=[O:10])[C:4]=2[CH:3]=1)(=[O:21])[CH3:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC2=C(SC=C2C(=O)O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC1=CC=C(C=C1)O
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was continuously stirred under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The deposited crystals were filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)OC1=CC2=C(SC=C2C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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